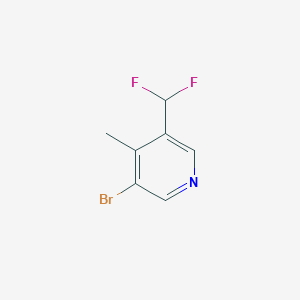

3-Bromo-5-(difluoromethyl)-4-methylpyridine

Descripción

3-Bromo-5-(difluoromethyl)-4-methylpyridine (C₇H₆BrF₂N) is a halogenated pyridine derivative with a bromine atom at the 3-position, a difluoromethyl group at the 5-position, and a methyl group at the 4-position of the pyridine ring. Its structural uniqueness lies in the combination of electron-withdrawing (Br, CF₂H) and electron-donating (CH₃) substituents, which influence its reactivity and physicochemical properties.

- Molecular Formula: C₇H₆BrF₂N .

- SMILES: CC1=C(C=NC=C1C(F)F)Br .

- Purity: ≥95% (as noted in commercial catalogs) .

- Applications: Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. The difluoromethyl group enhances metabolic stability and bioavailability, a common strategy in drug design .

Propiedades

IUPAC Name |

3-bromo-5-(difluoromethyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-4-5(7(9)10)2-11-3-6(4)8/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUOPUSAYVGPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)-4-methylpyridine typically involves the bromination of 5-(difluoromethyl)-4-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-(difluoromethyl)-4-methylpyridine may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-(difluoromethyl)-4-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of 3-Bromo-5-methyl-4-methylpyridine.

Aplicaciones Científicas De Investigación

3-Bromo-5-(difluoromethyl)-4-methylpyridine is utilized in several scientific research applications:

Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Potential use in drug discovery and development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.

Industry: Employed in the production of agrochemicals, dyes, and materials with specific electronic properties.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-(difluoromethyl)-4-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups enhance the compound’s ability to form strong interactions with target sites, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 3-Bromo-5-(difluoromethyl)-4-methylpyridine with five structurally related pyridine derivatives:

Key Differences and Implications

Substituent Effects: Halogen Type: Bromine (Br) at the 3-position in the target compound offers distinct reactivity in cross-coupling reactions compared to chlorine (Cl) in 2-chloro-5-(difluoromethyl)-4-methylpyridine. Bromine’s larger atomic radius facilitates nucleophilic substitution, whereas chlorine may require harsher conditions . Fluorine vs. Difluoromethyl: The difluoromethyl group (CF₂H) in the target compound increases lipophilicity and metabolic stability compared to the monofluoro (F) group in 3-bromo-5-fluoro-4-methylpyridine. This aligns with trends in fluorinated drug design, where CF₂H improves membrane permeability .

Positional Isomerism :

- Moving the methyl group from the 4-position (target compound) to the 2-position (4-bromo-5-chloro-2-methylpyridine) alters steric hindrance, impacting binding affinity in receptor-ligand interactions .

- Bromine at the 3-position (target) versus the 2-position (2-bromo-3-methylpyridine) changes electronic distribution, affecting acidity of the pyridine nitrogen and coordination chemistry .

Functional Group Replacements: Replacing CF₂H with NH₂ (3-amino-5-bromo-4-methylpyridine) introduces hydrogen-bonding capability, making it suitable for targeting polar enzyme active sites .

Actividad Biológica

3-Bromo-5-(difluoromethyl)-4-methylpyridine (CAS No. 1805279-69-9) is a fluorinated pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring bromine and difluoromethyl groups, suggests it may interact with various biological targets, making it a candidate for further pharmacological investigation.

- Molecular Formula : C7H6BrF2N

- Molecular Weight : 220.03 g/mol

- Structural Features : The presence of both bromine and difluoromethyl groups enhances the compound's lipophilicity and potential for receptor binding.

Biological Activity Overview

The biological activity of 3-Bromo-5-(difluoromethyl)-4-methylpyridine has been explored in several studies, highlighting its potential as an inhibitor in various biological systems.

The specific mechanism of action for this compound remains under investigation; however, it is believed to involve modulation of enzyme activity and receptor interactions. The difluoromethyl group may enhance binding affinity to target proteins, while the bromine atom could influence the compound's steric and electronic properties.

Inhibition Studies

Recent research has demonstrated that 3-Bromo-5-(difluoromethyl)-4-methylpyridine exhibits significant inhibitory effects on certain enzymes. For example, a study indicated that at a concentration of 50 μM, this compound can inhibit enzyme secretion by approximately 50%, suggesting a dose-dependent relationship in its biological activity .

Case Studies

-

Type III Secretion System (T3SS) Inhibition :

Concentration (μM) % Inhibition 10 20 25 35 50 50 - Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

The biological activity of 3-Bromo-5-(difluoromethyl)-4-methylpyridine can be compared with other fluorinated pyridines:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-(difluoromethyl)-4-methylpyridine | Bromine and difluoromethyl groups | Moderate T3SS inhibition |

| 4-Fluoro-3-methylpyridine | Fluoro group only | Lower enzyme inhibition |

| 2-Bromo-4-methylpyridine | Bromine without difluoromethyl | Minimal biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.